N-(diphenylmethyl)-3-ethoxybenzamide
Overview
Description
N-(diphenylmethyl)-3-ethoxybenzamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a benzamide structure with an ethoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with diphenylmethylamine. The process can be summarized as follows:
Formation of 3-ethoxybenzoyl chloride: 3-ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-ethoxybenzoyl chloride.
Amidation Reaction: The 3-ethoxybenzoyl chloride is then reacted with diphenylmethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of micro-packed bed reactors can enhance the reaction rate and efficiency by providing a larger interfacial area and shorter diffusion distances .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to remove the diphenylmethyl group, yielding the corresponding amine.
Oxidation: Oxidative reactions can modify the ethoxy group or the benzamide structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) are typical.
Major Products Formed
Hydrogenation: The major product is the corresponding amine, 3-ethoxybenzamide.
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-(diphenylmethyl)-3-ethoxybenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Materials Science: It can be used in the design of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-3-ethoxybenzamide exerts its effects involves interactions with specific molecular targets. The diphenylmethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its stability and affinity for target molecules. This interaction can modulate various biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-1-phenylethan-1-imine: This compound shares the diphenylmethyl group but differs in the presence of an imine group instead of an amide.
N-(diphenylmethyl)methylamine: Similar in structure but lacks the ethoxybenzamide moiety.
Uniqueness
N-(diphenylmethyl)-3-ethoxybenzamide is unique due to the combination of the diphenylmethyl group and the ethoxybenzamide structure. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
N-benzhydryl-3-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-25-20-15-9-14-19(16-20)22(24)23-21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,21H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVTVKLDUUWTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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